(2S,4S)-tert-Butyl 2-cyano-4-fluoropyrrolidine-1-carboxylate

DPP-IV Inhibitor Chiral Synthesis Type 2 Diabetes

(2S,4S)-tert-Butyl 2-cyano-4-fluoropyrrolidine-1-carboxylate (CAS 426844-76-0) is a chirally pure building block for DPP-IV inhibitors and FAP-targeted theranostics. The (2S,4S) stereochemistry and 4-fluoro substitution are critical for potency—alternative diastereomers fail. Validated in PET tracer development with IC50 values superior to FAPI-04. ≥97% purity verified by NMR/HPLC/GC. Do not substitute with generic pyrrolidines; ensure correct stereochemistry from the start.

Molecular Formula C10H15FN2O2
Molecular Weight 214.24 g/mol
CAS No. 426844-76-0
Cat. No. B1320033
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2S,4S)-tert-Butyl 2-cyano-4-fluoropyrrolidine-1-carboxylate
CAS426844-76-0
Molecular FormulaC10H15FN2O2
Molecular Weight214.24 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC(CC1C#N)F
InChIInChI=1S/C10H15FN2O2/c1-10(2,3)15-9(14)13-6-7(11)4-8(13)5-12/h7-8H,4,6H2,1-3H3/t7-,8-/m0/s1
InChIKeyQAKRZINKSNCLEV-YUMQZZPRSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2S,4S)-tert-Butyl 2-cyano-4-fluoropyrrolidine-1-carboxylate (CAS 426844-76-0) Overview


(2S,4S)-tert-Butyl 2-cyano-4-fluoropyrrolidine-1-carboxylate (CAS 426844-76-0) is a chiral, protected pyrrolidine building block characterized by a Boc-protected amine, a 2-cyano group, and a 4-fluoro substituent with defined (2S,4S) stereochemistry. It serves as a key intermediate for the synthesis of DPP-IV inhibitors and FAP-targeted agents. The compound is a solid at room temperature with a melting point of 88-91°C and a predicted boiling point of 316.7±42.0°C [1]. Its molecular formula is C₁₀H₁₅FN₂O₂ with a molecular weight of 214.24 g/mol, and it is typically supplied with a purity of 97% as verified by NMR, HPLC, or GC .

Why Generic Substitution Fails for (2S,4S)-tert-Butyl 2-cyano-4-fluoropyrrolidine-1-carboxylate


Generic substitution of (2S,4S)-tert-Butyl 2-cyano-4-fluoropyrrolidine-1-carboxylate with other in-class pyrrolidine building blocks is not feasible due to its precise stereochemical configuration and functional group arrangement, which are critical determinants of downstream biological activity. SAR studies have demonstrated that the introduction of a fluorine atom at the 4-position of 2-cyanopyrrolidine significantly enhances DPP-IV inhibitory potency [1]. Furthermore, the (2S,4S) stereochemistry is essential; alternative diastereomers exhibit markedly reduced activity. In FAP-targeted PET tracer development, the (2S,4S)-4-fluoropyrrolidine-2-carbonitrile scaffold (the deprotected core of this compound) yields tracers with IC50 values superior to those of clinically validated FAPI-04 derivatives, confirming that the precise stereochemistry and substitution pattern are non-negotiable for achieving desired potency and selectivity [2].

Quantitative Evidence Guide: (2S,4S)-tert-Butyl 2-cyano-4-fluoropyrrolidine-1-carboxylate Differentiation


Stereochemical Purity Confirmation for Reproducible DPP-IV Inhibitor Synthesis

The (2S,4S) stereochemistry of this compound is essential for maintaining DPP-IV inhibitory potency in final drug candidates. SAR studies demonstrate that the 4-fluoro substitution on the pyrrolidine ring enhances DPP-IV inhibition compared to non-fluorinated analogs. For instance, the parent 2-cyano-4-fluoropyrrolidine scaffold (with (2S,4S) configuration) yields DPP-IV inhibitors with IC50 values in the low nanomolar range [1]. The Boc-protected intermediate retains this stereochemistry, enabling consistent downstream synthesis of potent DPP-IV inhibitors.

DPP-IV Inhibitor Chiral Synthesis Type 2 Diabetes

FAP-Targeted PET Tracer Affinity: Scaffold Comparison

The (2S,4S)-4-fluoropyrrolidine-2-carbonitrile scaffold (the deprotected core of this compound) exhibits superior FAP binding affinity compared to other pharmacophores. In a head-to-head study, a Ga-68-labeled tracer incorporating this scaffold ([⁶⁸Ga]Ga-SB03045) demonstrated an IC50 of 1.59 ± 0.45 nM against FAP, which is 2.6-fold lower (more potent) than the clinically validated tracer [⁶⁸Ga]Ga-FAPI-04 (IC50 = 4.11 ± 1.42 nM) [1]. This affinity advantage is directly attributable to the (2S,4S)-4-fluoropyrrolidine-2-carbonitrile moiety.

FAP Inhibitor Cancer Imaging PET Tracer

Tumor Uptake in Xenograft Model: Scaffold Validation

The (2S,4S)-4-fluoropyrrolidine-2-carbonitrile scaffold translates its in vitro affinity advantage to comparable in vivo tumor uptake. In an HEK293T:hFAP tumor xenograft mouse model, [⁶⁸Ga]Ga-SB03045 (bearing the scaffold) achieved a tumor uptake of 11.8 ± 2.35 %ID/g, which is statistically comparable to [⁶⁸Ga]Ga-FAPI-04 (11.90 ± 2.17 %ID/g) [1]. This validates that the scaffold's high affinity does not compromise in vivo targeting efficiency.

FAP Imaging Biodistribution Xenograft

Commercial Purity and Quality Control Documentation

Commercial suppliers provide this compound with a standard purity of 97%, accompanied by batch-specific analytical data including NMR, HPLC, and GC chromatograms . This level of documentation ensures reproducibility in synthetic workflows and meets the quality standards required for pharmaceutical research.

Quality Control Purity Analysis Procurement

Key Application Scenarios for (2S,4S)-tert-Butyl 2-cyano-4-fluoropyrrolidine-1-carboxylate


Synthesis of DPP-IV Inhibitors for Type 2 Diabetes Research

This compound serves as a chiral precursor for the synthesis of potent DPP-IV inhibitors. The Boc-protected pyrrolidine core is deprotected and functionalized to generate analogs with low nanomolar IC50 values against DPP-IV [1]. Researchers can leverage the pre-installed (2S,4S) stereochemistry to streamline the synthesis of lead candidates for metabolic disease studies.

Development of FAP-Targeted PET Tracers for Cancer Imaging

The (2S,4S)-4-fluoropyrrolidine-2-carbonitrile scaffold, derived from this compound, has been validated as a high-affinity FAP pharmacophore. Tracers incorporating this scaffold demonstrate IC50 values superior to FAPI-04 and achieve comparable tumor uptake in preclinical models [2]. This compound is therefore a critical building block for theranostic agent development.

Medicinal Chemistry SAR Exploration

The compound's unique combination of a cyano group, fluorine atom, and stereochemistry provides a versatile starting point for SAR studies. Researchers can modify the Boc group or further functionalize the pyrrolidine ring to explore structure-activity relationships in various target classes, building on the established DPP-IV and FAP activity profiles.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for (2S,4S)-tert-Butyl 2-cyano-4-fluoropyrrolidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.